3,3,3-trifluoro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propanamide
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Overview
Description
3,3,3-trifluoro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propanamide is a synthetic organic compound characterized by the presence of trifluoromethyl, pyrazole, and tetrahydropyran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-trifluoro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propanamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Tetrahydropyran Moiety:
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the intermediate with a suitable amine under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3,3,3-trifluoro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoromethyl iodide or trifluoromethyl sulfonate for trifluoromethylation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3,3,3-trifluoro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3,3,3-trifluoro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 3,3,3-trifluoro-N-(1-(methyl)-1H-pyrazol-4-yl)propanamide
- 3,3,3-trifluoro-N-(1-((tetrahydro-2H-thiopyran-2-yl)methyl)-1H-pyrazol-4-yl)propanamide
- 3,3,3-trifluoro-N-(1-((tetrahydro-2H-furan-2-yl)methyl)-1H-pyrazol-4-yl)propanamide
Uniqueness
3,3,3-trifluoro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propanamide is unique due to the presence of the tetrahydropyran moiety, which imparts specific steric and electronic properties
Properties
IUPAC Name |
3,3,3-trifluoro-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3O2/c13-12(14,15)5-11(19)17-9-6-16-18(7-9)8-10-3-1-2-4-20-10/h6-7,10H,1-5,8H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHRMMQAAPDFBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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